molecular formula C17H10F3NO2 B6084564 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione

2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione

Cat. No. B6084564
M. Wt: 317.26 g/mol
InChI Key: XXMPHPLMYHJQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as TFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFM-2 is a derivative of thalidomide, a drug that was used in the 1950s and 1960s to treat morning sickness in pregnant women but was later found to cause birth defects. TFM-2 has a similar chemical structure to thalidomide but lacks the teratogenic effects that made thalidomide so dangerous.

Mechanism of Action

The exact mechanism of action of 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of TNF-alpha, a cytokine that is involved in inflammation and immune system regulation.
Biochemical and Physiological Effects
2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and immunomodulatory effects, 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione in lab experiments is its relative safety compared to thalidomide, which has significant teratogenic effects. 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to be stable in a variety of solvents and to have good solubility in organic solvents. However, one limitation of using 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione is its relatively low potency compared to other compounds that target the same pathways.

Future Directions

There are several potential future directions for research on 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione that could be used in cancer therapy or other applications. Another area of interest is the elucidation of the exact mechanism of action of 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione, which could lead to the development of more targeted therapies. Finally, 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione could be studied in combination with other compounds to determine if it has synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione involves the reaction of 3-(trifluoromethyl)aniline with indene-1,3-dione in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One area of interest is cancer research, as 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells in vitro. 2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been studied for its anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-hydroxy-2-[[3-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-9-14-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMPHPLMYHJQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione

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